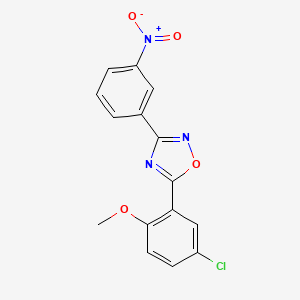
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as BPEH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPEH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=) attached to a carbonyl group.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone also inhibits the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and physiological effects:
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits the activity of various enzymes and signaling pathways. In vivo studies have shown that 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone exhibits significant anti-tumor activity in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in lab experiments is its potent anti-cancer activity. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to exhibit significant anti-cancer activity at low concentrations, making it an attractive candidate for further research. However, one of the limitations of using 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone. One area of research is in the development of more effective formulations of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone that can improve its solubility and bioavailability. Another area of research is in the identification of the specific enzymes and signaling pathways that are targeted by 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, which could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further studies are needed to evaluate the safety and efficacy of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone in humans, which could pave the way for its use in clinical trials.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone involves the reaction between 4-bromophenylacetic acid and 6-chloro-2-methyl-4-pyrimidinylhydrazine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethyl acetate and hydrochloric acid to obtain the final product, 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been widely studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer treatment. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been shown to exhibit significant anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia. 1-(4-bromophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-chloro-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN4/c1-8(10-3-5-11(14)6-4-10)18-19-13-7-12(15)16-9(2)17-13/h3-7H,1-2H3,(H,16,17,19)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCSDHWUUUBRNC-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-6-chloro-2-methylpyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-1-(2-chloro-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5767166.png)
![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5767173.png)
![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)
![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)



![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5767231.png)

![N-[2-(dimethylamino)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5767253.png)
![methyl {4-[(4-tert-butylbenzoyl)amino]phenoxy}acetate](/img/structure/B5767266.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5767275.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5767283.png)